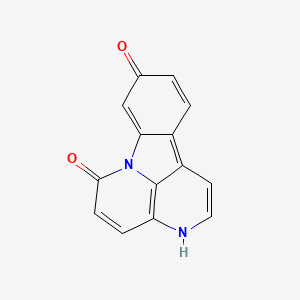

9-Hydroxycanthin-6-one

Beschreibung

This compound has been reported in Simaba orinocensis, Eurycoma longifolia, and Picrolemma with data available.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),7,9,11,14-hexaene-2,13-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O2/c17-8-1-2-9-10-5-6-15-11-3-4-13(18)16(14(10)11)12(9)7-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNACIYZMIKRMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C=CNC4=C3N(C2=CC1=O)C(=O)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601220900 | |

| Record name | 9-Hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601220900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138544-91-9 | |

| Record name | 9-Hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601220900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery of 9-Hydroxycanthin-6-one in Eurycoma longifolia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eurycoma longifolia, a revered medicinal plant in Southeast Asia, is a rich source of diverse bioactive compounds. Among these, the β-carboline alkaloid 9-Hydroxycanthin-6-one has emerged as a molecule of significant interest due to its multifaceted pharmacological activities. This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of this compound from Eurycoma longifolia. It details the experimental protocols for its extraction and purification, summarizes key quantitative data on its bioactivities, and visualizes the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this natural product.

Introduction: The Emergence of a Promising Bioactive Alkaloid

Eurycoma longifolia, commonly known as Tongkat Ali, has a long history of traditional use for a variety of ailments, including fever, malaria, and sexual dysfunction.[1] Modern phytochemical investigations have revealed that the roots of this plant are a rich repository of bioactive compounds, including quassinoids and various alkaloids.[1] Among the latter, the canthin-6-one class of alkaloids has garnered considerable attention.

The seminal work by Kardono and colleagues in 1991 marked the first reported isolation of this compound from the roots of Eurycoma longifolia.[2] This discovery was a result of bioactivity-directed fractionation aimed at identifying the cytotoxic constituents of the plant.[2] Subsequent research has expanded our understanding of this compound's pharmacological profile, revealing its potential therapeutic applications beyond cytotoxicity, notably in the areas of erectile dysfunction and as an inhibitor of Wnt signaling.

Experimental Protocols: From Plant Material to Purified Compound

The isolation and purification of this compound from Eurycoma longifolia roots involve a multi-step process. While specific yields and purities can vary depending on the starting material and the precise methods employed, the general workflow is outlined below.

General Extraction and Fractionation Procedure

A common approach for the extraction of canthin-6-one alkaloids from Eurycoma longifolia involves the following steps:

-

Maceration: The dried and powdered roots of Eurycoma longifolia are first macerated with a non-polar solvent, such as n-hexane, to remove lipids and other non-polar compounds. The residue is then subjected to extraction with a more polar solvent, typically methanol or ethanol.[3][4]

-

Solvent Partitioning: The resulting methanol or ethanol extract is concentrated and then partitioned between an organic solvent (e.g., dichloromethane) and water.[3] The canthin-6-one alkaloids, including this compound, tend to accumulate in the organic phase.

-

Column Chromatography: The organic extract is then subjected to column chromatography over silica gel.[3][4] A gradient elution system, often employing mixtures of hexane and ethyl acetate of increasing polarity, is used to separate the different components of the extract into various fractions.[3]

-

Purification: Fractions containing this compound are further purified, often using techniques like recrystallization or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[3][4]

The following diagram illustrates a typical experimental workflow for the isolation of this compound.

Spectroscopic Characterization

Quantitative Data on Biological Activities

This compound has demonstrated a range of biological activities. The following tables summarize the available quantitative data for its key pharmacological effects.

Cytotoxic Activity

The initial discovery of this compound was linked to its cytotoxic properties against various cancer cell lines.[2]

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| A549 | Lung Carcinoma | 0.4 | [2] |

| HCT-8 | Human Colon | 0.5 | [2] |

| HT-29 | Colon Adenocarcinoma | > 20 | [2] |

| KB | Nasopharyngeal Carcinoma | 0.5 | [2] |

| LNCaP | Prostate Adenocarcinoma | 0.5 | [2] |

| MCF-7 | Breast Adenocarcinoma | 0.5 | [2] |

| P-388 | Murine Leukemia | 2.5 | [2] |

Table 1: Cytotoxic Activity of this compound

Enzyme Inhibition

Beyond its cytotoxic effects, this compound has been identified as an inhibitor of phosphodiesterase type 5 (PDE5), an enzyme relevant to erectile function.

| Enzyme | IC50 (µM) | Reference |

| Phosphodiesterase Type 5 (PDE5) | 4.66 ± 1.13 | [5] |

Table 2: Enzyme Inhibitory Activity of this compound

Signaling Pathways and Mechanisms of Action

Role in Erectile Function: Calcium Channel Blockade

One of the most studied biological effects of this compound is its potential to induce penile erection.[6] This effect is attributed to its ability to relax the smooth muscle of the corpus cavernosum.[6] Mechanistic studies have revealed that this relaxation is achieved through the blockade of calcium channels, which reduces the intracellular calcium concentration necessary for muscle contraction.[6] This action is independent of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway, a common target for other erectile dysfunction therapies.[6]

The proposed mechanism of action is depicted in the following signaling pathway diagram.

Wnt Signaling Pathway Inhibition

This compound has also been identified as a potent inhibitor of the Wnt signaling pathway.[7] This pathway is crucial in embryonic development and its dysregulation is implicated in various diseases, including cancer. The inhibitory effect of this compound is mediated through the activation of Glycogen Synthase Kinase 3β (GSK3β), a key component of the β-catenin destruction complex.[7] This activation leads to the phosphorylation and subsequent degradation of β-catenin, thereby preventing its translocation to the nucleus and the transcription of Wnt target genes.[7]

The following diagram illustrates the role of this compound in the Wnt signaling pathway.

Conclusion and Future Directions

The discovery of this compound in Eurycoma longifolia has unveiled a natural product with significant therapeutic potential. Its diverse biological activities, including cytotoxicity, PDE5 inhibition, calcium channel blockade, and Wnt signaling modulation, make it a compelling candidate for further investigation in drug discovery and development.

Future research should focus on several key areas:

-

Optimization of Isolation Protocols: Developing more efficient and scalable methods for the isolation and purification of this compound will be crucial for facilitating further research and potential commercialization.

-

In-depth Mechanistic Studies: While the primary mechanisms of action have been elucidated, further studies are needed to fully understand the molecular targets and downstream effects of this compound in different physiological and pathological contexts.

-

Preclinical and Clinical Evaluation: Rigorous preclinical studies are required to assess the safety, efficacy, and pharmacokinetic profile of this compound in animal models of relevant diseases. Positive outcomes would then warrant progression to human clinical trials.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of analogues of this compound could lead to the development of novel compounds with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Canthin-6-one alkaloids and a tirucallanoid from Eurycoma longifolia and their cytotoxic activity against a human HT-1080 fibrosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and Identification of 9-methoxycanthin-6-0ne Compound From Eurycoma Longifolia Roots - Neliti [neliti.com]

- 4. scialert.net [scialert.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound induces penile erection and delays ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Production of eurycomanone from cell suspension culture of Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 9-Hydroxycanthin-6-one: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxycanthin-6-one is a naturally occurring β-carboline alkaloid found predominantly in the roots of Eurycoma longifolia, a plant renowned in traditional medicine for its therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and significant biological activities of this compound. The document details its multifaceted pharmacological effects, including its role as a potent inhibitor of the Wnt and NF-κB signaling pathways, its pro-apoptotic activity in cancer cells, and its well-documented aphrodisiac effects mediated through the modulation of calcium channels. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into the therapeutic potential of this compelling natural product.

Chemical Structure and Identification

This compound possesses a tetracyclic aromatic structure characteristic of the canthin-6-one class of alkaloids.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | 9-hydroxy-6H-indolo[3,2,1-de][1][2]naphthyridin-6-one |

| Molecular Formula | C₁₄H₈N₂O₂ |

| Molecular Weight | 236.23 g/mol |

| CAS Number | 138544-91-9 |

| Appearance | Yellow powder |

| SMILES | O=C1C=C[C@]2(C3=C4C=CN=C3)C4=C(O)C=C12 |

| InChIKey | YMNACIYZMIKRMM-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

Table 2: Physicochemical and Spectroscopic Data

| Property | Value/Data |

| Melting Point | >250 °C |

| Boiling Point (Predicted) | 410.1 ± 45.0 °C at 760 mmHg |

| Density (Predicted) | 1.5 ± 0.1 g/cm³ |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |

| LogP (Predicted) | 2.16 |

| UV (in Methanol) | λmax 244, 272, 343, 361 nm[3] |

| Mass Spectrometry | ESI-MS m/z 237.0664 [M+H]⁺ |

Note: Detailed ¹H and ¹³C NMR data are available in various research publications but are presented here in a summarized format for clarity. Researchers are encouraged to consult the primary literature for full spectral assignments.

Biological Activities and Pharmacological Properties

This compound exhibits a range of significant biological activities, making it a compound of high interest for drug discovery and development.

Aphrodisiac and Pro-erectile Effects

A prominent and well-studied bioactivity of this compound is its aphrodisiac and pro-erectile effect.[1][4] This activity is primarily attributed to its ability to antagonize the smooth muscle tone of the corpus cavernosum and seminal vesicles.[1][4]

The mechanism of action involves the interference with Ca²⁺ mobilization.[1][4] Specifically, this compound blocks both cell surface and internal calcium channels, with a higher potency for internal calcium release.[1] This leads to corporal relaxation and has been shown to induce penile erection and delay ejaculation in animal models.[1] Importantly, this action is independent of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway.[1]

Caption: Proposed mechanism for the aphrodisiac effect of this compound.

Wnt Signaling Pathway Inhibition

This compound is a recognized inhibitor of the Wnt signaling pathway, a critical pathway in embryonic development and tumorigenesis. It exerts its inhibitory effect through the activation of Glycogen Synthase Kinase 3β (GSK3β), a key negative regulator of the Wnt pathway. This activation leads to the phosphorylation and subsequent degradation of β-catenin, a central mediator of Wnt signaling. Notably, this action is independent of Casein Kinase 1α (CK1α).

Caption: Inhibition of the Wnt signaling pathway by this compound.

Anti-inflammatory and Anti-cancer Activities

This compound has demonstrated potential as an anti-inflammatory and anti-cancer agent. Its anti-inflammatory effects are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the direct IC₅₀ value for this compound on NF-κB inhibition is not consistently reported, related canthinone alkaloids show activity in the low micromolar range.[5]

Furthermore, in the context of cancer, this compound has been shown to induce apoptosis in human ovarian cancer cells. This pro-apoptotic effect is mediated through caspase-dependent and reactive oxygen species (ROS)-dependent pathways.

Experimental Protocols

This section outlines general methodologies for the isolation and biological evaluation of this compound, based on published literature.

Isolation from Eurycoma longifolia

A general workflow for the isolation of this compound from the roots of Eurycoma longifolia is as follows:

References

- 1. This compound induces penile erection and delays ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Unveiling the Therapeutic Potential of 9-Hydroxycanthin-6-one: A Pharmacological Deep Dive

For Immediate Release

This technical guide provides a comprehensive analysis of the pharmacological properties of 9-Hydroxycanthin-6-one, a naturally occurring β-carboline alkaloid. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of this compound. Herein, we detail its diverse biological activities, mechanisms of action, and key experimental findings, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Core Pharmacological Activities

This compound, isolated from plants such as Eurycoma longifolia and Ailanthus altissima, has demonstrated a range of significant pharmacological effects. These primarily include pro-erectile and ejaculation-delaying activities, potent inhibition of the Wnt signaling pathway, and promising anticancer properties, particularly in ovarian cancer.

Pro-erectile and Ejaculation-Delaying Effects

In vitro and in vivo studies have established the potential of this compound as a treatment for erectile dysfunction and premature ejaculation.[1][2][3][4] The primary mechanism of action involves the relaxation of the corpus cavernosum, the spongy erectile tissue within the penis.

Mechanism of Action: Unlike popular phosphodiesterase type 5 (PDE5) inhibitors, the relaxant effect of this compound on the corpus cavernosum is independent of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway.[1][4] Instead, it directly interferes with calcium ion (Ca²⁺) mobilization, a critical step in smooth muscle contraction.[1][3] Specifically, it blocks both cell surface and internal calcium channels, with a more pronounced effect on the release of calcium from intracellular stores.[1][4] This reduction in intracellular calcium concentration leads to smooth muscle relaxation, increased blood flow to the corpus cavernosum, and consequently, penile erection.[1] Furthermore, it has been shown to significantly increase intracavernosal pressure (ICP) in rats upon direct injection.[1]

Wnt Signaling Inhibition

This compound is a notable inhibitor of the Wnt signaling pathway, a critical pathway in embryonic development and cellular proliferation that is often dysregulated in cancer.[5]

Mechanism of Action: The compound's inhibitory action is uniquely mediated through the activation of Glycogen Synthase Kinase 3β (GSK3β), a key component of the β-catenin destruction complex.[5] This activation occurs independently of Casein Kinase 1α (CK1α), another crucial kinase in the pathway.[5] By activating GSK3β, this compound promotes the phosphorylation and subsequent degradation of β-catenin, a central mediator of Wnt signaling. This prevents the translocation of β-catenin to the nucleus and the transcription of Wnt target genes.[5]

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines, with a particular focus on ovarian cancer.

Mechanism of Action: The anticancer activity of this compound in ovarian cancer cells is primarily driven by the induction of apoptosis, or programmed cell death. This process is mediated through both caspase-dependent and reactive oxygen species (ROS)-dependent pathways. The compound has been shown to activate caspases-3, -8, and -9, which are key executioner and initiator caspases in the apoptotic cascade. Furthermore, it elevates intracellular ROS levels, leading to oxidative stress and cellular damage that contributes to apoptosis.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the pharmacological activities of this compound.

| Pharmacological Effect | Parameter | Value | Species/Cell Line | Reference |

| PDE5 Inhibition | IC₅₀ | 4.66 ± 1.13 μM | - | |

| Cytotoxicity | IC₅₀ | 8.8 ± 0.7 µM | A2780 (Ovarian Cancer) | |

| Cytotoxicity | IC₅₀ | 12.4 ± 1.1 µM | SKOV3 (Ovarian Cancer) | |

| Cytotoxicity | IC₅₀ | 15.2 ± 1.3 µM | OVCAR-3 (Ovarian Cancer) |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Assessment of Corpus Cavernosum Relaxation

Objective: To evaluate the direct relaxant effect of this compound on isolated corpus cavernosum tissue.

Methodology:

-

Tissue Preparation: Male Sprague-Dawley rats are euthanized, and the penises are excised. The corpus cavernosum strips are carefully dissected and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Contraction Induction: The tissues are pre-contracted with a standard contractile agent, typically phenylephrine (10⁻⁵ M).

-

Drug Administration: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

Data Recording: Changes in isometric tension are recorded using a force transducer and a data acquisition system. Relaxation is expressed as a percentage of the pre-contracted tension.

-

Endothelium Integrity Check: The presence or absence of a functional endothelium is assessed by the response to acetylcholine (10⁻⁶ M). In some experiments, the endothelium is mechanically removed to investigate endothelium-dependent effects.

Wnt Signaling Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of this compound on TCF/β-catenin-mediated transcription.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization).

-

Wnt Pathway Activation: The Wnt pathway is activated using a known agonist, such as Wnt3a-conditioned medium or a GSK3β inhibitor like CHIR99021.

-

Compound Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Luciferase Assay: The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the level of Wnt signaling inhibition.

In Vivo Measurement of Intracavernosal Pressure (ICP)

Objective: To assess the effect of this compound on erectile function in a live animal model.

Methodology:

-

Animal Preparation: Male rats are anesthetized, and the carotid artery is cannulated for continuous monitoring of mean arterial pressure (MAP).

-

ICP Cannulation: A 23-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum to measure ICP.

-

Compound Administration: this compound is administered via intracavernosal injection.

-

Nerve Stimulation: The cavernous nerve is isolated and electrically stimulated to induce erections.

-

Data Acquisition: ICP and MAP are recorded simultaneously. The ratio of maximal ICP to MAP is calculated as a primary indicator of erectile function.

Apoptosis Assay in Ovarian Cancer Cells

Objective: To determine the ability of this compound to induce apoptosis in ovarian cancer cells.

Methodology:

-

Cell Culture and Treatment: Ovarian cancer cell lines (e.g., A2780, SKOV3) are cultured and treated with different concentrations of this compound for various time points (e.g., 24, 48 hours).

-

Annexin V/Propidium Iodide (PI) Staining: Cells are harvested and stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assay: The activity of key caspases (e.g., caspase-3, -8, -9) is measured using colorimetric or fluorometric assays.

-

ROS Measurement: Intracellular ROS levels are determined using fluorescent probes such as DCFH-DA.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. This compound induces penile erection and delays ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Induces Penile Erection and Delays Ejaculation [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Biological activity of beta-carboline alkaloids

An In-depth Technical Guide to the Biological Activity of Beta-Carboline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-carboline (β-carboline) alkaloids are a diverse group of naturally occurring and synthetic tricyclic indole alkaloids, structured around a pyrido[3,4-b]indole skeleton.[1][2] These compounds are of significant interest to the scientific community due to their wide array of potent biological and pharmacological activities.[3][4] They are known to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids, leading to effects such as antitumor, neuropharmacological, antiviral, and antimicrobial properties.[1][3] This guide provides a comprehensive overview of the primary biological activities of β-carboline alkaloids, detailing their mechanisms of action, summarizing quantitative data, outlining key experimental protocols, and visualizing complex pathways and workflows.

Anticancer Activity

β-carboline alkaloids exhibit profound anticancer effects through multiple mechanisms, making them promising candidates for oncological drug development.[1][5] Natural β-carbolines like harmine and harmaline, as well as numerous synthetic derivatives, have demonstrated significant cytotoxicity against various cancer cell lines.[6][7]

Mechanisms of Action

The antitumor activity of β-carbolines is multifaceted, primarily involving the disruption of fundamental cellular processes required for cancer cell proliferation and survival.

-

DNA Intercalation and Topoisomerase Inhibition: The planar tricyclic structure of β-carbolines allows them to intercalate into the DNA helix.[3][5] This physical insertion between base pairs can interfere with DNA replication and transcription. Furthermore, they are known inhibitors of topoisomerase I and II, enzymes critical for resolving DNA supercoiling during replication.[1][5] Inhibition of these enzymes leads to DNA strand breaks and the induction of apoptosis.[6]

-

Cyclin-Dependent Kinase (CDK) Inhibition: β-carbolines can inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[5] By blocking CDK activity, these alkaloids can induce cell cycle arrest, preventing cancer cells from progressing through division.[6][8]

-

Induction of Apoptosis: β-carbolines trigger programmed cell death (apoptosis) by modulating the expression of key regulatory proteins. They can influence the Bcl-2 protein family, which governs mitochondrial integrity, and enhance the expression of caspases, the executive enzymes of apoptosis.[6][8]

-

Inhibition of Angiogenesis: Some β-carbolines impede the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis. This is often achieved by downregulating vascular endothelial growth factor (VEGF).[8]

Quantitative Data: Cytotoxicity

The cytotoxic effects of β-carboline alkaloids are commonly quantified by their half-maximal inhibitory concentration (IC₅₀) values.

| Alkaloid | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Harmine | HCT116/OXA (Oxaliplatin-resistant) | 3.4 µg/mL (~9.9 µM) | [7] |

| Harmaline | HCT116/OXA (Oxaliplatin-resistant) | 29.9 µg/mL (~139.5 µM) | [7] |

| Harmane | N/A (General) | 7.11 ± 2.00 | [9][10] |

| Harmine Derivative (Compound 34) | HepG2 (Liver) | 0.53 - 1.56 | [1] |

| Harmine | MARK4 (Enzyme Target) | 4.46 | [11] |

Note: IC₅₀ values can vary significantly based on the cell line, assay conditions, and exposure time.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[12][13][14]

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 × 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).[12]

-

Compound Treatment: Treat the cells with various concentrations of the β-carboline alkaloid. Include untreated cells as a negative control and a solvent control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS, diluted in serum-free media to a final concentration of 0.5 mg/mL) to each well.[12][14]

-

Formazan Formation: Incubate the plate for 3-4 hours to allow for the reduction of MTT to formazan crystals by metabolically active cells.[12][15]

-

Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the insoluble purple formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[12]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.

Neuropharmacological Activity

β-carbolines are renowned for their potent effects on the central nervous system (CNS), stemming from their interactions with key neurotransmitter systems.[16][17] Their activities range from antidepressant and anxiolytic to potential applications in neurodegenerative diseases.[2][18]

Monoamine Oxidase (MAO) Inhibition

One of the most well-documented neuropharmacological actions of β-carbolines is the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[16][19]

-

Mechanism: β-carbolines such as harmine and harmaline act as potent, reversible, and competitive inhibitors of MAO.[16][20] They show a preference for MAO-A, the isoform primarily responsible for serotonin metabolism, which is a key target in antidepressant therapy.[21][22] By inhibiting MAO-A, these alkaloids increase the synaptic levels of serotonin, contributing to their antidepressant effects.[16]

-

Quantitative Data: MAO Inhibition

| Alkaloid | Target | Kᵢ Value | Reference |

| Norharman | MAO-A | 1.2 ± 0.18 µM | [20] |

| Norharman | MAO-B | 1.12 ± 0.19 µM | [20] |

| Harman | MAO-A | 55.54 ± 5.3 nM | [20] |

Benzodiazepine (BDZ) Receptor Interaction

β-carbolines can bind with high affinity to the benzodiazepine (BDZ) binding site on the GABA-A receptor, a major inhibitory neurotransmitter receptor in the brain.[23][24] Unlike classic benzodiazepines which are agonists (producing sedative and anxiolytic effects), β-carbolines can act as inverse agonists, agonists, or antagonists, depending on their specific structure.[25] This interaction modulates the chloride ion flux through the receptor, influencing neuronal excitability.[23]

Acetylcholinesterase (AChE) Inhibition

Several β-carboline alkaloids have been identified as inhibitors of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[9][26][27] The inhibition of AChE increases acetylcholine levels in the brain, a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[10]

-

Quantitative Data: Cholinesterase Inhibition

| Alkaloid | Target | IC₅₀ (µM) | Selectivity Index (BChE/AChE) | Reference |

| Harmane | AChE | 7.11 ± 2.00 | 10.82 | [9][10] |

| Vasicine | AChE | 13.68 ± 1.25 | 0.19 | [9][10] |

| Vasicine | BChE | 2.60 ± 1.47 | N/A | [9][10] |

*Note: Vasicine is a quinoline alkaloid often studied alongside β-carbolines from the same plant sources.

Experimental Protocol: Receptor Binding Assay

Receptor binding assays are used to determine the affinity of a ligand (like a β-carboline) for its receptor.[28] A common format is the competitive binding assay, which measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the receptor.[29][30]

Methodology:

-

Reagent Preparation: Prepare a buffer solution, a source of the receptor (e.g., cell membrane preparations), a radiolabeled ligand with known affinity for the target, and serial dilutions of the unlabeled β-carboline test compound.[31]

-

Assay Setup: In a microplate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled β-carboline.[31]

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter plate, which traps the membrane-bound receptor complexes.[30]

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[30]

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the unlabeled β-carboline. This generates a competition curve from which the IC₅₀ (the concentration of test compound that displaces 50% of the radiolabeled ligand) can be determined. The IC₅₀ is then used to calculate the binding affinity (Kᵢ) of the test compound.

References

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. Neuropharmacological potentials of β-carboline alkaloids for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. beta-Carboline alkaloids: biochemical and pharmacological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity of β-carboline alkaloids isolated from Peganum harmala L. seeds on oxaliplatin resistant HCT116 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. search.library.brandeis.edu [search.library.brandeis.edu]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. broadpharm.com [broadpharm.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]

- 17. 2024.sci-hub.se [2024.sci-hub.se]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca [frontiersin.org]

- 20. Human monoamine oxidase is inhibited by tobacco smoke: beta-carboline alkaloids act as potent and reversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. beta-Carboline alkaloids in Peganum harmala and inhibition of human monoamine oxidase (MAO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Structural features controlling the binding of beta-carbolines to the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. beta-Carboline inhibition of benzodiazepine receptor binding in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Correlation between regional and kinetic heterogeneities of beta-carboline/benzodiazepine receptor binding in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Analogous β-Carboline Alkaloids Harmaline and Harmine Ameliorate Scopolamine-Induced Cognition Dysfunction by Attenuating Acetylcholinesterase Activity, Oxidative Stress, and Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Analogous β-Carboline Alkaloids Harmaline and Harmine Ameliorate Scopolamine-Induced Cognition Dysfunction by Attenuating Acetylcholinesterase Activity, Oxidative Stress, and Inflammation in Mice [frontiersin.org]

- 28. giffordbioscience.com [giffordbioscience.com]

- 29. Receptor-Ligand Binding Assays [labome.com]

- 30. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 31. youtube.com [youtube.com]

The Anti-inflammatory Potential of 9-Hydroxycanthin-6-one: A Technical Guide for Researchers

An in-depth exploration of the mechanisms, experimental data, and methodologies related to the anti-inflammatory effects of the β-carboline alkaloid, 9-Hydroxycanthin-6-one.

Introduction

This compound, a naturally occurring β-carboline alkaloid primarily isolated from plants of the Simaroubaceae family, such as Eurycoma longifolia, has emerged as a compound of significant interest in the field of inflammation research.[1][2] Growing evidence from in vitro and in vivo studies suggests its potential as a therapeutic agent for chronic inflammatory diseases.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory properties, with a focus on its molecular mechanisms, quantitative data from key experiments, and detailed experimental protocols to aid researchers in the field of drug discovery and development.

Molecular Mechanisms of Action

The anti-inflammatory effects of this compound are attributed to its ability to modulate key signaling pathways and molecular targets involved in the inflammatory cascade. The primary mechanisms identified to date include the inhibition of the NF-κB and MAPK signaling pathways, and the potential involvement of the Aryl Hydrocarbon Receptor (AhR).

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2] this compound has been shown to be a potent inhibitor of the NF-κB signaling pathway.[1][2] This inhibition is a crucial aspect of its anti-inflammatory activity, leading to the downregulation of pro-inflammatory cytokine production.[1]

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a group of serine/threonine protein kinases that play a critical role in regulating a wide range of cellular processes, including inflammation.[1] The MAPK signaling cascade is another target for the anti-inflammatory action of canthin-6-one derivatives.[1] While direct studies on this compound's effect on specific MAPKs (e.g., p38, JNK, ERK) are still emerging, the broader class of canthin-6-ones has been shown to suppress MAPK pathways, thereby contributing to the downregulation of pro-inflammatory cytokine production.[1]

Potential Role of the Aryl Hydrocarbon Receptor (AhR)

Recent studies suggest that this compound may exert its anti-inflammatory effects through the activation of the Aryl Hydrocarbon Receptor (AhR).[3][4] AhR is a ligand-activated transcription factor known to regulate immune responses.[3] Activation of AhR can lead to the suppression of inflammatory cytokine production, including IL-6, in macrophages stimulated with lipopolysaccharide (LPS).[3] This suggests a novel mechanism for the anti-inflammatory action of this compound that warrants further investigation.[3]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various in vitro studies investigating the anti-inflammatory effects of this compound.

Table 1: Inhibition of NF-κB Activity

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | Not Specified | NF-κB Inhibition | 3.8 | [2] |

Table 2: Inhibition of Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages

| Mediator | Effect of this compound | Concentration Range Tested | Reference |

| Nitric Oxide (NO) | Significant inhibition of production | Not specified | [5][6] |

| iNOS | Inhibition of gene expression | Not specified | [6][7] |

| COX-2 | Inhibition of gene expression | Not specified | [6][7] |

| IL-6 | Inhibition of production and gene expression | Not specified | [3][6][7] |

| TNF-α | Inhibition of production | Not specified | [3] |

| IL-10 | Inhibition of production | Not specified | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

1. Cell Culture and Treatment:

-

Cell Line: Murine macrophage cell line RAW264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Procedure:

-

Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for RNA/protein extraction).

-

Allow cells to adhere overnight.

-

Pre-treat cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; typically 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO measurement).

-

2. Nitric Oxide (NO) Production Assay:

-

Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate in the dark at room temperature for 10-15 minutes.

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

Quantify nitrite concentration using a standard curve generated with sodium nitrite.

-

3. Cytokine Measurement (ELISA):

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for colorimetric detection.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentration based on a standard curve.

-

4. Gene Expression Analysis (RT-qPCR):

-

Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6).

-

Procedure:

-

Lyse the cells and extract total RNA using a suitable kit.

-

Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

-

Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or β-actin).

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

-

5. Protein Expression Analysis (Western Blot):

-

Principle: Western blotting is used to detect and quantify the levels of specific proteins involved in inflammatory signaling pathways (e.g., phosphorylated IκBα, p65, p38, JNK, ERK).

-

Procedure:

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[1] Its potential interaction with the AhR presents an exciting avenue for further research.[3] The available quantitative data, though promising, highlights the need for more comprehensive studies to establish dose-response relationships for a wider range of inflammatory mediators.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound within the NF-κB and MAPK pathways.

-

Confirming the role of AhR in the anti-inflammatory effects of this compound and exploring the downstream consequences of its activation.

-

Conducting in vivo studies in animal models of inflammatory diseases to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of this compound.

-

Investigating the structure-activity relationship of canthin-6-one alkaloids to identify derivatives with enhanced anti-inflammatory potency and improved pharmacological properties.[2]

This technical guide provides a solid foundation for researchers and drug development professionals interested in the anti-inflammatory potential of this compound. The detailed methodologies and summarized data herein are intended to facilitate further investigation into this promising natural compound.

References

- 1. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB Inhibitors from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. doaj.org [doaj.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Cytotoxic Effects of 9-Hydroxycanthin-6-one on Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

9-Hydroxycanthin-6-one, a β-carboline alkaloid primarily isolated from plants such as Ailanthus altissima, is emerging as a potent anti-cancer agent. This document provides a comprehensive technical overview of its cytotoxic effects against various cancer cell lines, with a particular focus on ovarian cancer. In vitro studies have demonstrated that this compound induces apoptosis through a multifaceted mechanism involving the generation of reactive oxygen species (ROS), activation of the caspase cascade, and modulation of critical oncogenic signaling pathways, including the Wnt/β-catenin pathway. This guide summarizes the available quantitative data, details the experimental protocols used to elucidate these effects, and provides visual diagrams of the key molecular pathways and experimental workflows.

Cytotoxic Activity of this compound

In Vitro Efficacy Against Cancer Cell Lines

This compound has demonstrated significant cytotoxic and anti-proliferative activity against several human cancer cell lines. Its effects are most prominently documented in ovarian cancer, where it has shown potent activity in multiple distinct cell types[1]. The compound's efficacy stems from its ability to induce programmed cell death, or apoptosis, thereby halting the proliferation of cancerous cells.

Quantitative Cytotoxicity Data

While specific IC50 values are detailed within dedicated studies, the available literature consistently describes this compound as having "potent cytotoxicity". For context, a closely related analog, 9-methoxycanthin-6-one, has reported IC50 values in the low micromolar range against a panel of human cancer cells, as detailed in the table below.

| Cell Line | Cancer Type | IC50 (µM) of 9-methoxycanthin-6-one |

| A2780 | Ovarian Cancer | 4.04 ± 0.36[2] |

| SKOV-3 | Ovarian Cancer | 5.80 ± 0.40[2] |

| HT-29 | Colorectal Cancer | 3.79 ± 0.069[2] |

| MCF-7 | Breast Cancer | 15.09 ± 0.99[2] |

| A375 | Skin Cancer | 5.71 ± 0.20[2] |

| HeLa | Cervical Cancer | 4.30 ± 0.27[2] |

This data for the 9-methoxy analog suggests a similar potent low-micromolar efficacy for this compound.

Mechanisms of Action

The anti-cancer activity of this compound is not merely cytotoxic but is driven by specific molecular mechanisms that commandeer the cell's own machinery to induce self-destruction.

Induction of ROS-Mediated Apoptosis

A primary mechanism of action for this compound is the induction of apoptosis through the generation of intracellular Reactive Oxygen Species (ROS)[1].

-

ROS Generation: Treatment with the compound leads to a significant increase in ROS levels within the cancer cells.

-

Caspase Activation: This oxidative stress triggers the activation of key initiator caspases, specifically caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway).

-

Executioner Caspase: The activation of initiator caspases converges to activate the primary executioner caspase, caspase-3.

-

Apoptosis: Activated caspase-3 proceeds to cleave critical cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

The pro-apoptotic activity of this compound can be attenuated by pre-treatment with antioxidants like N-acetyl-l-cysteine (NAC), confirming the critical role of ROS in its mechanism[1].

Modulation of Wnt/β-catenin Signaling

Beyond apoptosis induction, this compound has been identified as an inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway for cancer cell proliferation and survival. It functions by activating Glycogen Synthase Kinase 3β (GSK3β), which in turn phosphorylates β-catenin, marking it for proteasomal degradation. This prevents β-catenin from translocating to the nucleus and activating target genes associated with proliferation.

Other Potential Mechanisms

Studies also indicate that this compound can inhibit the activation of tumor-associated macrophages (TAMs). It achieves this by decreasing the expression of macrophage-recruiting chemokines like MCP-1 and RANTES in ovarian cancer cells and inhibiting M2 phenotype markers in macrophages[1].

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount in drug discovery. The following sections detail standardized protocols for assessing the cytotoxic effects of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with ice-cold PBS.

-

Staining: Centrifuge the cell suspension and resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it is bound by Annexin V. PI is a nuclear stain that is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells.

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples within one hour using a flow cytometer.

-

Live cells: Annexin V-negative / PI-negative

-

Early apoptotic cells: Annexin V-positive / PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1-2 x 10⁶ cells.

-

Fixation: Wash the cells with cold PBS, then resuspend the pellet. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 30 minutes on ice or store at -20°C.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to prevent staining of double-stranded RNA.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect specific proteins in a sample and is essential for confirming the modulation of signaling pathways.

Protocol:

-

Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, phospho-GSK3β, total β-catenin) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. A loading control like GAPDH or β-actin should always be used to ensure equal protein loading.

Conclusion and Future Directions

This compound is a promising natural product with potent, multi-faceted anti-cancer properties. Its ability to induce ROS-mediated apoptosis and inhibit the Wnt/β-catenin signaling pathway highlights its potential for development as a therapeutic agent, particularly for ovarian cancer.

Future research should focus on:

-

In Vivo Efficacy: Evaluating the anti-tumor effects of this compound in preclinical animal models.

-

Pharmacokinetics and Safety: Determining the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

-

Combination Therapies: Investigating potential synergistic effects when combined with standard-of-care chemotherapeutic agents.

-

Expanded Mechanistic Studies: Further exploring its impact on other signaling networks, such as the MAPK and NF-κB pathways, and its influence on the tumor microenvironment.

References

The Aphrodisiac Potential of 9-Hydroxycanthin-6-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxycanthin-6-one, a β-carboline alkaloid isolated from the roots of Eurycoma longifolia Jack, has emerged as a compound of significant interest for its potential aphrodisiac properties.[1][2] Traditionally, Eurycoma longifolia, also known as Tongkat Ali, has been used in Southeast Asian medicine to enhance male virility and sexual prowess.[3][4][5] This technical guide provides an in-depth analysis of the scientific evidence supporting the aphrodisiac effects of this compound, with a focus on its pharmacological mechanism of action, experimental data, and relevant methodologies for research and development. While other compounds in Eurycoma longifolia, such as eurycomanone, are also recognized for their bioactive properties, this document will specifically focus on the available research pertaining to this compound.[6]

Mechanism of Action: A Calcium-Centric Approach

The pro-erectile and ejaculatory-delaying effects of this compound are primarily attributed to its influence on smooth muscle contractility within the male reproductive system, specifically the corpus cavernosum and seminal vesicles.[1][2] The key mechanism of action revolves around the modulation of intracellular calcium (Ca2+) mobilization, a critical factor in smooth muscle contraction and relaxation.[7][8][9]

Unlike many existing erectile dysfunction therapies that target the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway, this compound appears to operate independently of this system.[1][10] Research has shown that its relaxant effects on the corpus cavernosum are not diminished by the presence of inhibitors of nitric oxide synthase or guanylate cyclase.[1]

Instead, this compound exerts its effects by:

-

Blocking Cell Surface and Internal Calcium Channels: The compound attenuates phenylephrine-induced contractions by inhibiting calcium influx through channels on the cell surface and, with greater potency, the release of calcium from intracellular stores.[1]

-

Interfering with Voltage-Dependent Calcium Channels: It also antagonizes calcium-evoked contractions in conditions of high potassium-induced depolarization, suggesting an interaction with voltage-dependent calcium channels.[1]

This dual action on calcium mobilization leads to the relaxation of the corpus cavernosum smooth muscle, facilitating blood flow and penile erection.[1] Simultaneously, its relaxant effect on the seminal vesicle smooth muscle is proposed to contribute to a delay in ejaculation.[1][2]

It is worth noting that other canthin-6-one alkaloids from Eurycoma species have been shown to exhibit phosphodiesterase type 5 (PDE5) inhibitory activity, which is the mechanism of action for drugs like sildenafil.[11] However, the primary evidence for this compound points towards a calcium-centric mechanism.[1][11]

Data Presentation: Quantitative Analysis of Effects

The following tables summarize the key quantitative data from in vitro and in vivo studies on the effects of this compound.

Table 1: In Vitro Effects of this compound on Rat Corpus Cavernosum

| Parameter | Agonist | This compound Concentration | Effect | Reference |

| Corporal Strip Contraction | Phenylephrine (PE) | 1 - 100 µM | Significant relaxation of pre-contracted strips | [1] |

| Corporal Strip Contraction | High K+ | 1 - 100 µM | Antagonism of calcium-evoked contraction | [1] |

Table 2: In Vivo Effects of this compound on Rat Penile Erection

| Parameter | Treatment | Dose | Result | Reference |

| Intracavernosal Pressure (ICP) | This compound (Intracavernosal Injection) | 0.1 - 1 mg/kg | Significant and dose-dependent increase in ICP compared to saline control | [1] |

Table 3: In Vitro Effects of this compound on Rat Seminal Vesicle

| Parameter | Agonist | This compound Concentration | Effect | Reference |

| Seminal Vesicle Contraction | Norepinephrine (NE) | 1 - 100 µM | Significant relaxation of pre-contracted strips | [1] |

| Seminal Vesicle Contraction | KCl | 1 - 100 µM | Significant relaxation of pre-contracted strips | [1] |

| Oscillatory Contraction | Norepinephrine (NE) | 1 - 100 µM | Antagonism of oscillatory contractions, as potent as clomipramine | [1] |

Table 4: In Vivo Effects of this compound on Rat Ejaculation

| Parameter | Treatment | Dose | Result | Reference |

| Intraluminal Pressure (ILP) of Seminal Vesicle | This compound (Intravenous) | 1 - 10 mg/kg | Dose-dependent repression of hypogastric nerve stimulation-evoked increase in ILP | [1] |

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the cited research.

In Vitro Studies on Corpus Cavernosum and Seminal Vesicle

1. Tissue Preparation:

-

Animals: Male Wistar rats (250-300g).

-

Dissection: The penis and seminal vesicles are excised and placed in cold Krebs solution. The corpus cavernosum (CC) is carefully dissected from the surrounding tissue. The seminal vesicle (SV) is also cleaned of adhering connective tissue.

-

Strip Preparation: The CC and SV are cut into strips (e.g., 2 x 2 x 7 mm for CC).

2. Isometric Tension Recording:

-

Apparatus: Organ baths containing Krebs solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

Mounting: Tissue strips are mounted between two stainless steel hooks, with one end fixed to the bottom of the organ bath and the other connected to an isometric force transducer.

-

Equilibration: Tissues are allowed to equilibrate under a resting tension (e.g., 1.5 g for CC, 1.0 g for SV) for a specified period (e.g., 90 minutes), with the bathing solution changed every 15-20 minutes.

-

Contraction Induction: Tissues are pre-contracted with an agonist such as phenylephrine (for CC) or norepinephrine (for SV).

-

Drug Application: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to assess its relaxant effects.

In Vivo Measurement of Intracavernosal Pressure (ICP)

1. Animal Preparation:

-

Animals: Male Sprague-Dawley rats (e.g., 8-10 weeks old).

-

Anesthesia: Anesthesia is induced and maintained (e.g., with pentobarbital sodium).

-

Surgical Procedure:

-

The penis is exposed, and the overlying ischiocavernosus muscle is removed to expose the crus of the corpus cavernosum.

-

A 23-gauge needle connected to a polyethylene tube filled with heparinized saline is inserted into the crus to measure ICP.

-

The carotid artery is cannulated to monitor systemic arterial pressure (SAP).

-

-

Drug Administration: this compound or vehicle (saline) is administered via intracavernosal injection.

2. Data Acquisition:

-

Transducers: Pressure transducers are used to convert ICP and SAP into electrical signals.

-

Recording System: A data acquisition system is used to record and analyze the pressure changes over time.

In Vivo Measurement of Intraluminal Pressure (ILP) of the Seminal Vesicle

1. Animal Preparation:

-

Animals: Male Wistar rats.

-

Anesthesia: Anesthesia is induced and maintained.

-

Surgical Procedure:

-

A midline abdominal incision is made to expose the seminal vesicle.

-

A catheter is inserted into the lumen of the seminal vesicle and secured.

-

The hypogastric nerve is identified and isolated for electrical stimulation.

-

-

Drug Administration: this compound or vehicle is administered intravenously.

2. Data Acquisition:

-

Stimulation: The hypogastric nerve is stimulated electrically to induce seminal vesicle contraction.

-

Transducer and Recording: A pressure transducer and data acquisition system are used to record the changes in ILP.

Mandatory Visualizations

Caption: Experimental workflow for assessing the aphrodisiac properties of this compound.

Caption: Proposed signaling pathway for this compound-induced smooth muscle relaxation.

Future Directions and Considerations

While the existing research provides a strong foundation for the aphrodisiac potential of this compound, further investigation is warranted to fully elucidate its therapeutic utility. Key areas for future research include:

-

Replication and Expansion of Preclinical Studies: Independent verification of the initial findings in different animal models is crucial.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive studies are needed to determine the absorption, distribution, metabolism, excretion, and safety profile of this compound.

-

Comparative Studies: Direct comparisons of the aphrodisiac potency of this compound with other canthin-6-one alkaloids and existing erectile dysfunction treatments would be highly valuable.

-

Human Clinical Trials: Ultimately, well-designed, placebo-controlled clinical trials are necessary to establish the efficacy and safety of this compound in humans.

-

Elucidation of Downstream Signaling: Further research is needed to identify the specific subtypes of calcium channels modulated by this compound and the downstream signaling cascades that lead to smooth muscle relaxation.

References

- 1. This compound induces penile erection and delays ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Multifaceted Review of Eurycoma longifolia Nutraceutical Bioactives: Production, Extraction, and Analysis in Drugs and Biofluids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review on a Traditional Herbal Medicine, Eurycoma longifolia Jack (Tongkat Ali): Its Traditional Uses, Chemistry, Evidence-Based Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eurycoma longifolia (Jack) Improves Serum Total Testosterone in Men: A Systematic Review and Meta-Analysis of Clinical Trials [mdpi.com]

- 7. Modulation of Ca2+ sensitivity regulates contractility of rabbit corpus cavernosum smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Characterization of calcium channel blocker induced smooth muscle relaxation using a model of isolated corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] this compound induces penile erection and delays ejaculation. | Semantic Scholar [semanticscholar.org]

- 11. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Screening of 9-Hydroxycanthin-6-one Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activities of 9-Hydroxycanthin-6-one, a β-carboline alkaloid. The document summarizes key quantitative data, details experimental methodologies for core assays, and visualizes the implicated signaling pathways to support further research and development efforts.

Quantitative Bioactivity Data

The following tables summarize the reported cytotoxic and anti-inflammatory activities of this compound and its analogs.

Table 1: Cytotoxic Activity of Canthin-6-one Alkaloids

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | HT-1080 (Human Fibrosarcoma) | Cytotoxicity Assay | - | [1] |

| 9,10-Dimethoxycanthin-6-one | HT-1080 (Human Fibrosarcoma) | Cytotoxicity Assay | 5.0 | [1] |

| 10-Hydroxy-9-methoxycanthin-6-one | HT-1080 (Human Fibrosarcoma) | Cytotoxicity Assay | 7.2 | [1] |

| 9-Methoxycanthin-6-one | A2780 (Ovarian Cancer) | Sulforhodamine B | 4.04 ± 0.36 | [2][3] |

| 9-Methoxycanthin-6-one | SKOV-3 (Ovarian Cancer) | Sulforhodamine B | 5.80 ± 0.40 | [2][3] |

| 9-Methoxycanthin-6-one | MCF-7 (Breast Cancer) | Sulforhodamine B | 15.09 ± 0.99 | [2][3] |

| 9-Methoxycanthin-6-one | HT-29 (Colorectal Cancer) | Sulforhodamine B | 3.79 ± 0.069 | [2][3] |

| 9-Methoxycanthin-6-one | A375 (Skin Cancer) | Sulforhodamine B | 5.71 ± 0.20 | [2][3] |

| 9-Methoxycanthin-6-one | HeLa (Cervical Cancer) | Sulforhodamine B | 4.30 ± 0.27 | [2][3] |

Note: A direct IC50 value for this compound against HT-1080 was not specified in the source, though it was evaluated. The compound has shown potent cytotoxicity in three other ovarian cancer cell types, but specific IC50 values were not provided in the abstract.[4]

Table 2: Anti-inflammatory Activity of this compound

| Activity | Cell Line | Method | IC50 (µM) | Reference |

| NF-κB Inhibition | HEK-293/NF-κB-luc | Luciferase Reporter Assay | 3.8 | |

| Nitric Oxide Production Inhibition | RAW 264.7 | Griess Assay | - |

Note: While the inhibitory effect on nitric oxide production is documented, a specific IC50 value was not available in the reviewed literature.

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary screening of this compound.

Cytotoxicity and Apoptosis Assays

Objective: To determine the cytotoxic effects of this compound on cancer cells and to elucidate the mechanism of cell death.

Cell Lines: Human ovarian cancer cell lines (e.g., A2780, SKOV-3), HT-29, A375, HeLa, and MCF-7.

Methodology:

-

Cell Culture: Cells are maintained in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Cytotoxicity Assay (Sulforhodamine B Assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Fix the cells with trichloroacetic acid.

-

Stain the cells with Sulforhodamine B dye.

-

Wash away the unbound dye and solubilize the bound dye.

-

Measure the absorbance at a specific wavelength to determine cell viability. The IC50 value is calculated from the dose-response curve.[2][3]

-

-

Apoptosis Detection (Hoechst 33342 Staining):

-

Treat cells with this compound at different concentrations (e.g., IC50/5, IC50, and IC50 x 5) for various time points (e.g., 6, 24, and 48 hours).[3]

-

Stain the cells with Hoechst 33342, a fluorescent dye that binds to DNA.

-

Visualize the cells under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.[3]

-

-

Western Blot Analysis for Apoptotic Proteins:

-

Lyse the treated and untreated cells to extract total proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved caspases-3, -8, and -9).

-

Incubate with a corresponding secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system to assess the activation of the caspase cascade.[4]

-

Anti-inflammatory Assays

Objective: To evaluate the anti-inflammatory potential of this compound.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Seed RAW 264.7 cells in 96-well plates.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production.[5][6]

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent.

-

Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO. A decrease in nitrite levels indicates inhibition of NO production.[5][6]

-

-

NF-κB Luciferase Reporter Assay:

-

Use a stable cell line, such as HEK-293, transfected with an NF-κB-driven luciferase reporter gene.

-

Treat the cells with this compound.

-

Stimulate NF-κB activation (e.g., with TNF-α).

-

Measure the luciferase activity, which is proportional to NF-κB transcriptional activity. A reduction in luciferase activity indicates inhibition of the NF-κB pathway.

-

Wnt Signaling Pathway Assay

Objective: To investigate the effect of this compound on the Wnt/β-catenin signaling pathway.

Cell Line: SW480 human colon adenocarcinoma cells.

Methodology:

-

Cell-Based Luciferase Assay:

-

Western Blot Analysis:

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Summary of Bioactivities and Future Directions

Preliminary screenings reveal that this compound is a promising bioactive compound with multifaceted therapeutic potential.

-

Anticancer Activity: The compound exhibits potent cytotoxicity against a range of cancer cell lines, inducing apoptosis through a caspase- and ROS-dependent pathway.[4] Further investigation into its selectivity for cancer cells over normal cells is warranted.

-

Anti-inflammatory Activity: this compound demonstrates significant anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation. Its potential interaction with the Aryl Hydrocarbon Receptor presents another avenue for exploration.

-

Wnt Signaling Inhibition: The compound is a novel inhibitor of the Wnt/β-catenin pathway, acting through the activation of GSK3β in a CK1α-independent manner.[7][8] This unique mechanism makes it a valuable tool for studying Wnt signaling and a potential therapeutic for Wnt-driven diseases, including certain cancers.

-

Antimicrobial Activity: Limited data suggests that canthin-6-one alkaloids possess antimicrobial properties.[9] A systematic screening against a broad panel of bacterial and fungal pathogens is necessary to fully characterize this activity and determine Minimum Inhibitory Concentrations (MICs).

-

Other Activities: The aphrodisiac effects of this compound, mediated by its influence on calcium mobilization in smooth muscle, have also been reported, suggesting a broader pharmacological profile.[10]

References